Furoin
CAS No.: 552-86-3
Cat. No.: VC0528575
Molecular Formula: C10H8O4
Molecular Weight: 192.17 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 552-86-3 |
---|---|
Molecular Formula | C10H8O4 |
Molecular Weight | 192.17 g/mol |
IUPAC Name | 1,2-bis(furan-2-yl)-2-hydroxyethanone |
Standard InChI | InChI=1S/C10H8O4/c11-9(7-3-1-5-13-7)10(12)8-4-2-6-14-8/h1-6,9,11H |
Standard InChI Key | MIJRFWVFNKQQDK-UHFFFAOYSA-N |
SMILES | C1=COC(=C1)C(C(=O)C2=CC=CO2)O |
Canonical SMILES | C1=COC(=C1)C(C(=O)C2=CC=CO2)O |
Appearance | Solid powder |
Colorform | NEEDLES FROM ALCOHOL |
Melting Point | 138-39 °C |
Introduction
Structural and Physicochemical Properties of Furoin
Molecular Architecture
Furoin’s structure consists of two furan rings linked to a central hydroxyketone moiety (IUPAC name: 1,2-bis(furan-2-yl)-2-hydroxyethanone). The molecule’s planar geometry and hydrogen-bonding capacity, evidenced by its of 11.62 ± 0.20 , facilitate interactions with metal catalysts and polar solvents. The Standard InChIKey (MIJRFWVFNKQQDK-UHFFFAOYSA-N) and SMILES (C1=COC(=C1)C(C(=O)C2=CC=CO2)O) provide unambiguous identifiers for computational and experimental studies .
Physical Characteristics
Furoin exhibits a melting point range of 134–139°C , with variations attributable to purification methods. Its density is estimated at 1.0825 g/cm³, and the compound displays limited solubility in cold water (0.25 g/10 mL in acetone) but dissolves readily in methanol, ethanol, and ether . Thermodynamic stability is ensured by a shelf life exceeding three years when stored at -20°C.
Table 1: Key Physicochemical Properties of Furoin
Synthesis and Production Methods
Benzoin Condensation of Furfural
The classical synthesis involves cyanide-catalyzed benzoin condensation of furfural, a biomass-derived aldehyde. Under basic conditions, two furfural molecules couple via a thiamine-dependent mechanism, forming Furoin with yields exceeding 70% . Ronald Breslow’s 1957 work demonstrated that vitamin B₁ (thiamine) generates a persistent carbene intermediate, facilitating the reaction without toxic cyanide .
Sustainable Organocatalytic Approaches
Recent methodologies employ N-heterocyclic carbenes (NHCs) in green solvents like cyclopentyl methyl ether. These systems achieve 89% yield at 60°C, avoiding hazardous cyanide and enabling catalyst recycling . Silica-supported NHC precatalysts further enhance sustainability by reducing metal leaching .
Industrial-Scale Considerations
Industrial production requires careful handling due to Furoin’s sensitivity to moisture and light. Optimal storage conditions involve desiccated environments at 0–4°C for short-term use or -20°C for long-term preservation.
Reactivity and Functionalization Pathways
Reductive Amination for Amine Derivatives
A 2024 study by P. Fristrup et al. explored Ru/Al₂O₃-catalyzed reductive amination of Furoin with NH₃/H₂, yielding 2-amino-1,2-di(furan-2-yl)ethan-1-ol (47% yield at 140°C). Density functional theory (DFT) calculations revealed that alcohol–imine intermediates adsorb onto Ru centers via NH groups, steering selectivity toward alcohol–amine products over cyclic by-products .
Hydrodeoxygenation to Biofuels
Pd/Zeolite-β catalysts convert 5,5′-dimethylfuroin to n-dodecane (76% yield, 94% selectivity) under hydrodeoxygenation conditions (200°C, 5 MPa H₂). This cascade process deoxygenates the furan rings, producing straight-chain alkanes suitable for diesel additives .
Heterocycle Formation
Condensation with diamines yields pyrazine and pyrrole derivatives, valuable in pharmaceuticals and agrochemicals. For example, reaction with ammonium acetate generates 2,3,5,6-tetra(furan-2-yl)pyrazine via keto–amine self-condensation .
Applications in Materials Science and Industry
Plasticizers and Polymer Additives
Furoin’s bifunctional structure enables hydrogen bonding with polyvinyl chloride (PVC), improving flexibility and thermal stability. Its low toxicity compared to phthalates has driven research into PVC alternatives .
Chromatographic Stationary Phases
Functionalized metal-organic frameworks (MOFs) incorporating Furoin derivatives exhibit enantioselectivity for chiral drug intermediates. Ma et al. reported a Zr-based MOF achieving >90% enantiomeric excess for profenols.
Catalytic Ligands
Furoin-derived NHC ligands enhance the activity of Ru and Pd catalysts in cross-coupling reactions. The furan rings’ electron-donating properties stabilize metal centers, reducing catalyst loading in Heck and Suzuki reactions .
Future Directions and Research Challenges
Asymmetric Catalysis
Developing chiral NHC catalysts for enantioselective Furoin synthesis remains unexplored. Computational models predict that β-cyclodextrin-supported NHCs could achieve >80% enantiomeric excess .
Scale-Up Barriers
Homogeneous catalyst recovery and furfural purity (≥99%) are critical for industrial adoption. Continuous-flow reactors with immobilized thiamine derivatives may address these challenges .
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